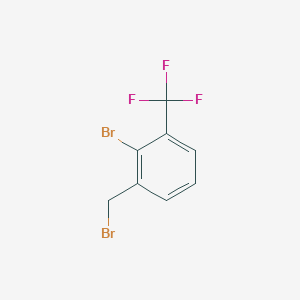

2-Bromo-1-(bromometil)-3-(trifluorometil)benceno

Descripción general

Descripción

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring

Aplicaciones Científicas De Investigación

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its role in the synthesis of novel therapeutic agents with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .

Biochemical Pathways

The trifluoromethylation process can influence various biochemical pathways due to the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .

Result of Action

The trifluoromethylation process can have significant effects at the molecular and cellular level due to the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can significantly impact the efficacy and stability of compounds with a trifluoromethyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-3-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The bromine atoms in 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding bromomethyl ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding trifluoromethylbenzene derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

- Substituted trifluoromethylbenzenes

- Bromomethyl ketones

- Carboxylic acids

Comparación Con Compuestos Similares

- 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

- 2-Bromo-1-(bromomethyl)-5-(trifluoromethyl)benzene

- 2-Bromo-1-(bromomethyl)-6-(trifluoromethyl)benzene

Comparison: Compared to its analogs, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene exhibits unique reactivity due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning influences the compound’s electronic properties and steric effects, leading to distinct reaction pathways and product distributions.

Actividad Biológica

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by bromine and trifluoromethyl groups, influences its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

- Molecular Formula : C8H5Br2F3

- Molecular Weight : 309.93 g/mol

The biological activity of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic functions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. The IC50 values obtained were comparable to established chemotherapeutic agents, indicating promising anticancer activity.

Research Findings

Recent findings have highlighted the structure-activity relationship (SAR) of halogenated benzene derivatives. The presence of bromine and trifluoromethyl groups has been shown to enhance biological activity by increasing lipophilicity and facilitating interaction with lipid membranes.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases enzyme binding affinity |

| Trifluoromethyl Group | Enhances membrane penetration |

| Aromatic Stability | Contributes to overall bioactivity |

Propiedades

IUPAC Name |

2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFOGIEJZDPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628093 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-35-6 | |

| Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.